

A Head-to-Head Meta-Analysis: Triflusal Versus Aspirin in Clinical Trials

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Compound of Interest

Compound Name: *Triflusal*

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In the landscape of antiplatelet therapies for the secondary prevention of vascular events, aspirin has long been the cornerstone. However, the quest for agents with comparable efficacy and a more favorable safety profile has led to the investigation of alternatives like **Triflusal**. This guide provides a comprehensive meta-analysis of clinical trials comparing **Triflusal** and aspirin, offering researchers, scientists, and drug development professionals a detailed overview of the current evidence.

Efficacy in Preventing Vascular Events

Meta-analyses of randomized controlled trials have consistently demonstrated that **Triflusal** has a comparable efficacy to aspirin in the secondary prevention of serious vascular events. A major Cochrane review, encompassing five studies with a total of 5,219 patients who had experienced a stroke, transient ischemic attack (TIA), or acute myocardial infarction (AMI), found no significant difference between **Triflusal** and aspirin for the primary composite outcome of non-fatal myocardial infarction, non-fatal stroke, or vascular death. The odds ratio (OR) for a serious vascular event with **Triflusal** compared to aspirin was 1.04 (95% Confidence Interval [CI] 0.87 to 1.23), indicating similar efficacy.^{[1][2]}

Similarly, individual landmark trials support this finding. The **Triflusal** versus Aspirin in Cerebral Infarction Prevention (TACIP) study, a randomized, double-blind, multicenter trial, reported that the primary composite endpoint of vascular death, non-fatal ischemic stroke, or non-fatal myocardial infarction occurred in 13.1% of patients treated with **Triflusal** and 12.4% of those treated with aspirin, with a hazard ratio (HR) of 1.09 (95% CI: 0.85 to 1.38).^[2] The **Triflusal**

versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study (TAPIRSS), a pilot study, also found no significant differences in the prevention of vascular complications after TIA or ischemic stroke between the two treatments.[2][3]

In the context of acute myocardial infarction, the **Triflusal** in Myocardial Infarction (TIM) study showed that the primary combined endpoint of death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event occurred in 9.1% of the **Triflusal** group and 10.15% of the aspirin group (OR 0.89, p=NS).[4]

Safety Profile: A Clear Distinction in Bleeding Risk

While the efficacy of **Triflusal** and aspirin in preventing vascular events is comparable, a significant difference emerges in their safety profiles, particularly concerning hemorrhagic complications. Multiple studies and meta-analyses have consistently reported a lower risk of bleeding with **Triflusal**.

The Cochrane review found that **Triflusal** was associated with a significantly lower risk of both minor hemorrhages (OR 1.60, 95% CI 1.31 to 1.95, favoring **Triflusal**) and major hemorrhages (OR 2.34, 95% CI 1.58 to 3.46, favoring **Triflusal**).[1] The TACIP study also reported a significantly lower overall incidence of hemorrhage in the **Triflusal** group (16.7%) compared to the aspirin group (25.2%) (OR 0.76, 95% CI 0.67 to 0.86; P<0.001), with a notable difference in major hemorrhages as well (HR 0.48, 95% CI 0.28 to 0.82).[3]

Furthermore, the TIM study observed a trend towards fewer bleeding episodes with **Triflusal** and a significantly lower incidence of central nervous system bleeding (0.3% vs 1.0%, p=0.03).[4][5] The TAPIRSS trial also suggested a lower risk of hemorrhagic complications with **Triflusal**. [3]

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal clinical trials and meta-analyses comparing **Triflusal** and aspirin.

Table 1: Efficacy in Secondary Prevention of Vascular Events

Study/Meta-analysis	Patient Population	N	Primary Efficacy Endpoint	Triflusal Event Rate	Aspirin Event Rate	Odds Ratio (OR) / Hazard Ratio (HR) (95% CI)
Cochrane Meta-analysis[1][2]	Stroke/TIA/AMI	5219	Serious vascular events (non-fatal MI, non-fatal stroke, vascular death)	-	-	1.04 (0.87 to 1.23)
TACIP Study[2]	Cerebral Infarction	2107	Vascular death, non-fatal ischemic stroke, or non-fatal MI	13.1%	12.4%	HR: 1.09 (0.85 to 1.38)
TAPIRSS Study[2][3]	TIA or Ischemic Stroke	429	Vascular death, cerebral ischemic infarction, non-fatal MI, or major hemorrhage	12.7%	13.9%	OR: 1.11 (0.64 to 1.94)
TIM Study[4]	Acute Myocardial	2124	Death, non-fatal	9.1%	10.15%	OR: 0.89 (p=NS)

Infarction	reinfarction
	, or non-
	fatal
	cerebrovas
	cular event

Table 2: Safety Profile - Hemorrhagic Events

Study/Meta-analysis	Patient Population	N	Bleeding Endpoint	Triflusal Event Rate	Aspirin Event Rate	Odds Ratio (OR) / Hazard Ratio (HR) (95% CI)
Cochrane Meta-analysis[1]	Stroke/TIA/AMI	5219	Major Hemorrhages	-	-	2.34 (1.58 to 3.46) (Favors Triflusal)
Cochrane Meta-analysis[1][6]	Stroke/TIA/AMI	5219	Minor Hemorrhages	-	-	1.60 (1.31 to 1.95) (Favors Triflusal)
TACIP Study[3]	Cerebral Infarction	2107	Major Hemorrhages	-	-	HR: 0.48 (0.28 to 0.82)
TACIP Study[3]	Cerebral Infarction	2107	Overall Hemorrhage	16.7%	25.2%	OR: 0.76 (0.67 to 0.86)
TIM Study[4][5]	Acute Myocardial Infarction	2124	Central Nervous System Bleeding	0.3%	1.0%	p = 0.03
TAPIRSS Study[3][7]	TIA or Ischemic Stroke	429	Major and Minor Hemorrhagic Events	2.8%	8.3%	OR: 3.13 (1.22 to 8.06)

Experimental Protocols

The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the validity of their findings. Below are the key aspects of their experimental protocols.

TACIP (**Triflusal** versus Aspirin in Cerebral Infarction Prevention) Study[2]

- Study Design: Randomized, double-blind, multicenter clinical trial.
- Patient Population: 2,113 patients with a non-disabling ischemic stroke or TIA within the previous 6 months.
- Intervention: **Triflusal** 600 mg/day versus aspirin 325 mg/day.
- Follow-up: Mean of 30.1 months.
- Primary Endpoint: Composite of vascular death, non-fatal ischemic stroke, or non-fatal myocardial infarction.

TAPIRSS (**Triflusal** versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study) [3][7]

- Study Design: Double-blind, multicenter, randomized, pilot trial.
- Patient Population: 431 patients who had experienced an ischemic stroke or TIA within the previous 6 months.
- Intervention: **Triflusal** 600 mg daily versus aspirin 325 mg daily.
- Follow-up: Mean of 586 days.
- Primary Endpoint: Composite of vascular death, cerebral ischemic infarction, non-fatal myocardial infarction, or major hemorrhage.

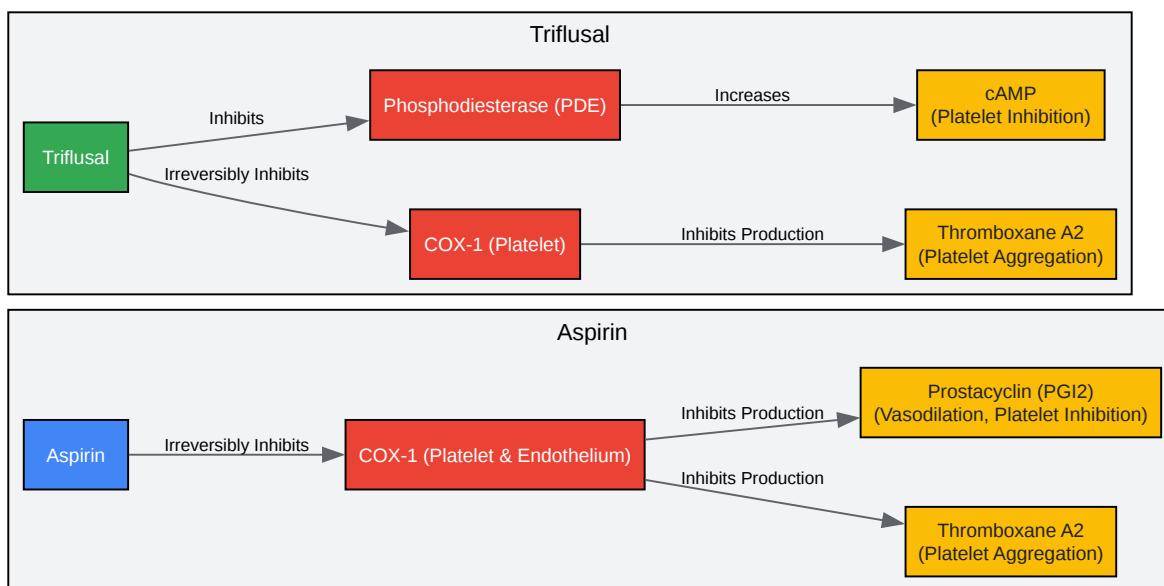
TIM (**Triflusal** in Myocardial Infarction) Study[4][8]

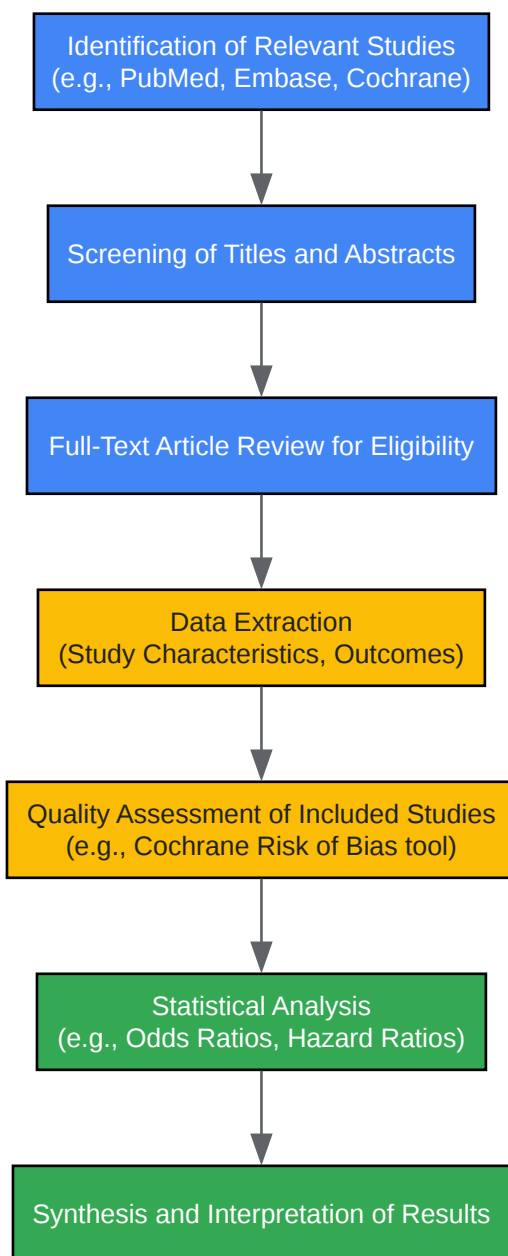
- Study Design: Double-blind, multicenter, randomized, active-control study.
- Patient Population: 2,124 patients with an acute myocardial infarction within the previous 24 hours.

- Intervention: **Triflusal** 600 mg once daily versus aspirin 300 mg once daily.
- Follow-up: 35 days.
- Primary Endpoint: Composite of death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event.

Mechanism of Action

Both **Triflusal** and aspirin are antiplatelet agents, but they exhibit different mechanisms of action which may account for their varying safety profiles.





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